REACTION_SMILES
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[CH2:19]([OH:20])[CH2:21][CH2:22][CH3:23].[Cl:1][c:2]1[c:3]([N+:12](=[O:13])[O-:14])[cH:4][c:5]([C:8]([F:9])([F:10])[F:11])[cH:6][cH:7]1.[NH2:15][CH2:16][CH2:17][OH:18]>>[c:2]1([NH:15][CH2:16][CH2:17][OH:18])[c:3]([N+:12](=[O:13])[O-:14])[cH:4][c:5]([C:8]([F:9])([F:10])[F:11])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1cc(C(F)(F)F)ccc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCCO
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1cc(C(F)(F)F)ccc1NCCO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |